![molecular formula C22H20N2 B12860045 7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine is an organic compound with the molecular formula C22H18N2 It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 7 and 7’ positions and two amino groups at the 2 and 2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-binaphthalene, which is commercially available or can be synthesized through coupling reactions of naphthalene derivatives.
Amination: The final step involves the introduction of amino groups at the 2 and 2’ positions. This can be done through nucleophilic substitution reactions using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted binaphthalene derivatives.
Aplicaciones Científicas De Investigación
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.
Mecanismo De Acción
The mechanism of action of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s structural features allow it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, making it a versatile molecule in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Binaphthalene: The parent compound without methyl and amino substitutions.
2,2’-Dimethyl-1,1’-binaphthalene: Similar structure but lacks amino groups.
2,2’-Diamino-1,1’-binaphthalene: Similar structure but lacks methyl groups.
Uniqueness
7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for forming diverse complexes, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C22H20N2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-(2-amino-7-methylnaphthalen-1-yl)-7-methylnaphthalen-2-amine |
InChI |
InChI=1S/C22H20N2/c1-13-3-5-15-7-9-19(23)21(17(15)11-13)22-18-12-14(2)4-6-16(18)8-10-20(22)24/h3-12H,23-24H2,1-2H3 |
Clave InChI |
BVOLJRYMZSIUBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
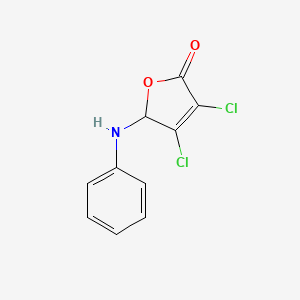
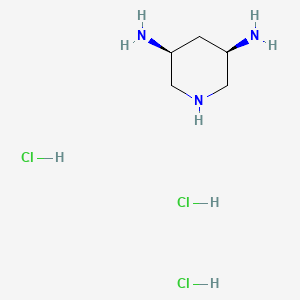
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)

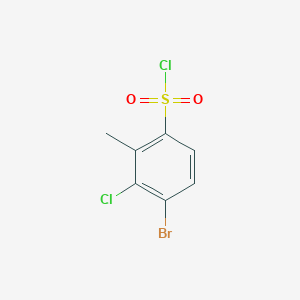
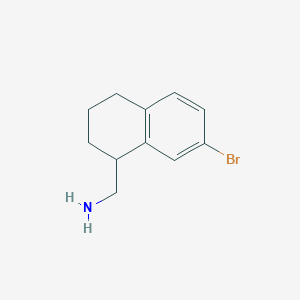
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
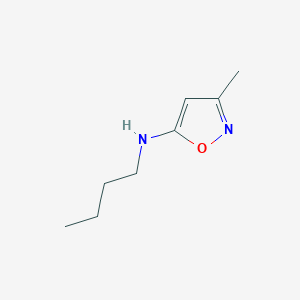
![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
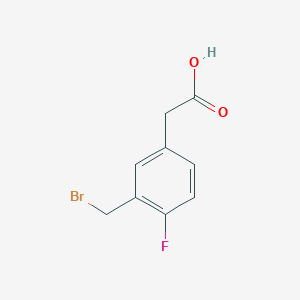
![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
